molecular formula C16H12N2O5 B4163378 2-[2-(3-Nitrophenoxy)ethyl]isoindole-1,3-dione

2-[2-(3-Nitrophenoxy)ethyl]isoindole-1,3-dione

Cat. No.: B4163378
M. Wt: 312.28 g/mol
InChI Key: URUUJTILNPXUJU-UHFFFAOYSA-N
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Description

2-[2-(3-Nitrophenoxy)ethyl]isoindole-1,3-dione is an organic compound with a complex structure, featuring a nitrophenoxy group attached to an ethyl chain, which is further connected to an isoindole dione core

Properties

IUPAC Name

2-[2-(3-nitrophenoxy)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O5/c19-15-13-6-1-2-7-14(13)16(20)17(15)8-9-23-12-5-3-4-11(10-12)18(21)22/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUUJTILNPXUJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(3-Nitrophenoxy)ethyl]isoindole-1,3-dione typically involves multiple steps, starting with the preparation of the nitrophenoxyethyl intermediate. This intermediate is then reacted with isoindole-1,3-dione under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-[2-(3-Nitrophenoxy)ethyl]isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyl chain can undergo nucleophilic substitution reactions, where the nitrophenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium azide or thiols.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted isoindole dione derivatives.

Scientific Research Applications

2-[2-(3-Nitrophenoxy)ethyl]isoindole-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[2-(3-Nitrophenoxy)ethyl]isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the isoindole dione core can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • 2-[2-(4-nitrophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione
  • 2-[2-(2-nitrophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione
  • 2-[2-(3-chlorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione

Comparison: Compared to its analogs, 2-[2-(3-Nitrophenoxy)ethyl]isoindole-1,3-dione exhibits unique properties due to the position of the nitro group on the phenoxy ring. This positional difference can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-(3-Nitrophenoxy)ethyl]isoindole-1,3-dione
Reactant of Route 2
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2-[2-(3-Nitrophenoxy)ethyl]isoindole-1,3-dione

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